

The Strategic Utility of 1-Cyclopropyl-4-iodo-1H-pyrazole in Modern Synthesis

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Compound of Interest

Compound Name: 1-Cyclopropyl-4-iodo-1H-pyrazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Introduction: The Pyrazole Core in Drug Discovery

The pyrazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to serve as a versatile bioisostere, frequently engaging with the hinge region of protein kinases.[2] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic profiles. [1] Among the various halogenated pyrazoles, **1-cyclopropyl-4-iodo-1H-pyrazole** emerges as a particularly valuable starting material. The high reactivity of the carbon-iodine bond at the C4 position provides a reliable and versatile handle for introducing molecular diversity through a suite of powerful cross-coupling reactions.[3] This guide offers a comprehensive overview of the synthesis, properties, and strategic applications of this key intermediate, providing field-proven insights and detailed methodologies for its effective utilization in drug discovery and development.

Physicochemical Properties and Handling

While comprehensive experimental data for **1-cyclopropyl-4-iodo-1H-pyrazole** is not extensively published, its properties can be inferred from related structures. It is expected to be

a solid at room temperature, soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.[4]

Table 1: Physicochemical Identifiers for **1-Cyclopropyl-4-iodo-1H-pyrazole**

| Property | Value | Reference |
|-------------------|--|--------------|
| CAS Number | 1239363-40-6 | [5][6][7][8] |
| Molecular Formula | C ₆ H ₇ IN ₂ | [5] |
| Molecular Weight | 234.04 g/mol | [5] |
| Appearance | Expected to be an off-white to pale yellow or grayish-brown crystalline powder | [9] |

Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for **1-cyclopropyl-4-iodo-1H-pyrazole** is not readily available. However, based on the SDS for the analogous 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and general 4-iodopyrazoles, the following precautions are advised[10][11]:

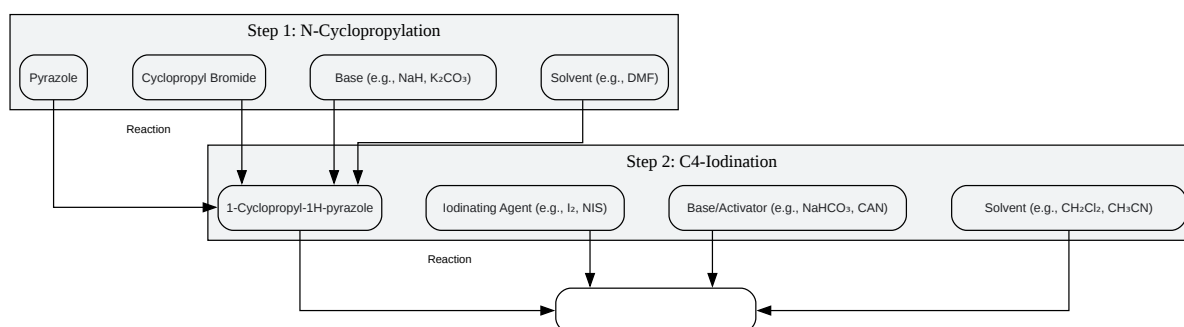
- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation and inhalation.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
- First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician. [10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Synthesis of the Starting Material

A prevalent strategy for the synthesis of N-substituted 4-iodopyrazoles involves a multi-step sequence: N-alkylation/arylation of pyrazole, followed by iodination at the C4 position.[12] For

the synthesis of **1-cyclopropyl-4-iodo-1H-pyrazole**, a plausible route would involve the N-cyclopropylation of pyrazole followed by a regioselective iodination.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **1-cyclopropyl-4-iodo-1H-pyrazole**.

The iodination of the pyrazole ring at the C4 position can be achieved using various reagents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an activator like ceric ammonium nitrate (CAN), which has been shown to afford 4-iodides in a highly regioselective manner.^{[13][14]}

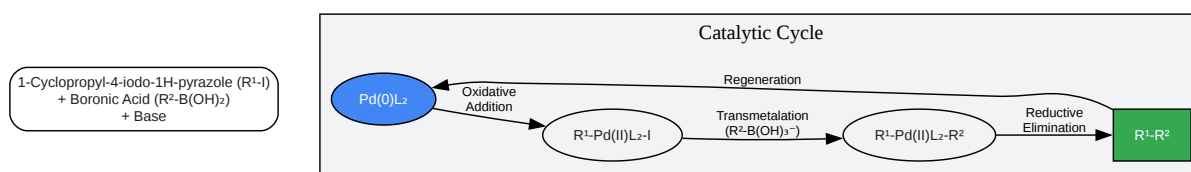
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in **1-cyclopropyl-4-iodo-1H-pyrazole** is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent electrophilic partner in a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block.^[15]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, a linkage frequently found in kinase inhibitors.[1] This reaction couples the 4-iodopyrazole with a variety of aryl or heteroaryl boronic acids or their esters.

- **Catalyst System:** A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often employed. These bulky ligands facilitate the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields.[1] For simpler couplings, Pd(PPh₃)₄ can also be effective.[15]
- **Base:** An inorganic base like K₂CO₃ or K₃PO₄ is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[16]
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. The water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.[15]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol is adapted from established procedures for N-methyl-4-iodopyrazole and is expected to be effective for the N-cyclopropyl analogue.[15]

- **Reaction Setup:** To a microwave vial, add **1-cyclopropyl-4-iodo-1H-pyrazole** (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (Cs_2CO_3 , 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- **Solvent Addition:** Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
- **Inert Atmosphere:** Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.
- **Heating:** Place the vial in a microwave reactor and irradiate at 90-120 °C for 5-20 minutes.
- **Work-up:** After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Suzuki Coupling of 4-Iodopyrazole Derivatives

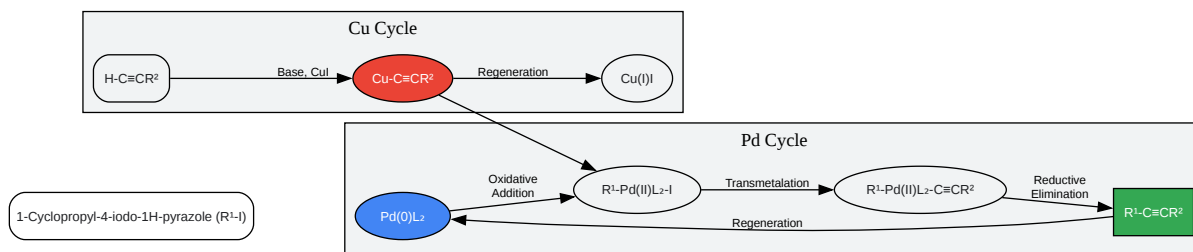
| Pyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|-----------------------------|----------------------------|--|---------------------------------------|----------------------------|-----------|----------|-------------------|-----------|
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh ₃) ₄ (2) | Cs ₂ CO ₃ (2.5) | DME/H ₂ O | 90 (MW) | 5-12 min | 95 | [15] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methylphenylboronic acid | Pd(PPh ₃) ₄ (2) | Cs ₂ CO ₃ (2.5) | DME/H ₂ O | 90 (MW) | 5-12 min | 92 | [15] |
| N-Boc-4-iodopyrazole | Arylboronic acids | Pd(OAc) ₂ / SPhos | KF | Toluene / H ₂ O | 80 | - | Good to Excellent | [3] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling the 4-iodopyrazole with a terminal alkyne. This transformation is invaluable for creating linear structural extensions, which can probe deep binding pockets in biological targets.[17]

- **Dual Catalysis:** The reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the terminal alkyne.[18]
- **Copper's Role:** The copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[18]

- **Base:** An amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HI generated during the reaction and to act as the solvent.



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Caption: Interconnected catalytic cycles of the Sonogashira reaction.

This general protocol is based on standard conditions for iodopyrazoles.[3]

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **1-cyclopropyl-4-iodo-1H-pyrazole** (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 2 mol%), and copper(I) iodide (CuI , 4 mol%).
- **Solvent and Base:** Add anhydrous and degassed triethylamine (or a suitable solvent like THF with an amine base).
- **Alkyne Addition:** Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
- **Reaction:** Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- **Work-up:** Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of the 4-iodopyrazole with a vast array of primary and secondary amines.[19] This reaction is particularly relevant for the synthesis of 4-aminopyrazoles, a scaffold found in numerous kinase inhibitors, including Janus kinase (JAK) inhibitors.[1][20]

- **Ligand is Key:** The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, tBuDavePhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[21][22]
- **Base Selection:** A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[20]
- **Catalyst Complementarity:** For certain amines, particularly those with β-hydrogens, palladium-catalyzed reactions can be prone to side reactions like β-hydride elimination. In such cases, copper-catalyzed Ullmann-type couplings can be a complementary and more effective strategy.[21][22]



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Caption: General catalytic cycle for the Buchwald-Hartwig amination.

This protocol is adapted from procedures for N-trityl-4-halopyrazoles.[20][22]

- **Reaction Setup:** In an oven-dried Schlenk tube, combine **1-cyclopropyl-4-iodo-1H-pyrazole** (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2

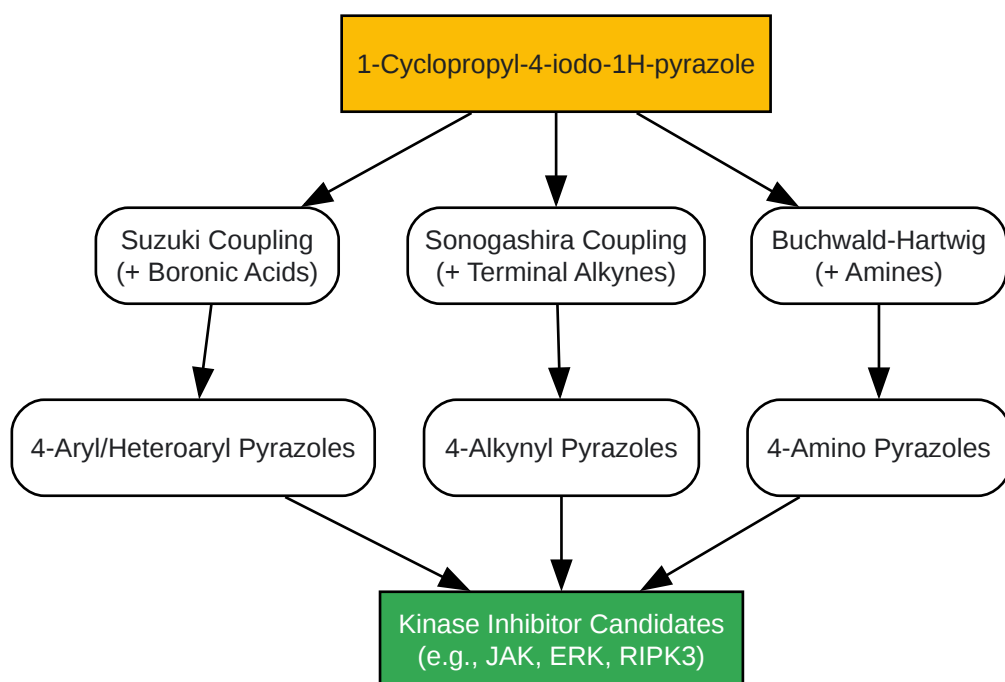
mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).
- Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
- Heating: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The derivatives synthesized from **1-cyclopropyl-4-iodo-1H-pyrazole** are of immense interest in drug discovery, particularly for the development of kinase inhibitors.^[1] The N-cyclopropyl group itself can be beneficial, as cyclopropyl rings are often incorporated into drug candidates to improve metabolic stability and binding affinity.^[4]

The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in autoimmune diseases and cancers.^[1] Many potent JAK inhibitors feature a 4-substituted pyrazole core. The synthetic workflows described herein, originating from **1-cyclopropyl-4-iodo-1H-pyrazole**, provide a direct route to novel analogues for screening against these and other important kinase targets.



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Caption: Synthetic diversification of **1-cyclopropyl-4-iodo-1H-pyrazole** for kinase inhibitor discovery.

Conclusion

1-Cyclopropyl-4-iodo-1H-pyrazole is a high-value, strategic starting material for chemical synthesis and drug discovery. Its well-defined point of reactivity at the C4 position, enabled by the labile carbon-iodine bond, allows for predictable and efficient functionalization through robust palladium-catalyzed cross-coupling reactions. The methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while requiring adaptation from related pyrazole systems, provide reliable pathways to generate diverse libraries of novel compounds. The inherent value of the N-cyclopropyl pyrazole scaffold in medicinal chemistry further underscores the importance of this building block for the development of the next generation of targeted therapeutics.

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